molecular formula C13H17ClN2O2 B13643097 (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate

Cat. No.: B13643097
M. Wt: 268.74 g/mol
InChI Key: QRPZPTLFYCOBRC-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields of chemistry and biology. The presence of the hydrazone group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate typically involves the reaction of tert-butyl 2-chloroacetate with p-tolylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydrazone group can be oxidized to form azo compounds or reduced to form hydrazines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazines.

Scientific Research Applications

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its ability to form stable hydrazone linkages with biological molecules.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate involves its ability to form stable hydrazone linkages. This property allows it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles and electrophiles suggests it could modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with a methyl ester group.

Uniqueness

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its ethyl and methyl counterparts .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3

InChI Key

QRPZPTLFYCOBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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